![molecular formula C17H10F3NO3 B6316450 N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide CAS No. 278183-49-6](/img/structure/B6316450.png)
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide (TFMPE) is an organic compound that has been of interest to scientists for its potential applications in the fields of medicine, chemistry, and biochemistry. TFMPE belongs to the class of compounds known as phthalimides, which are derivatives of phthalic acid. In recent years, TFMPE has been studied for its ability to act as a catalyst in various chemical reactions and its potential use as a drug.
Aplicaciones Científicas De Investigación
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. In the field of medicine, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In the field of chemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a catalyst in various organic reactions. In the field of biochemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a reagent in the synthesis of biologically active compounds.
Mecanismo De Acción
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the enzyme, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In animal studies, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce inflammation and pain. It has also been found to reduce the production of certain cytokines, which are molecules that can cause inflammation. In addition, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce the production of certain enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide in lab experiments is its stability. It is stable in a variety of conditions, including acidic and basic solutions. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. One limitation of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is its solubility in water, which can be a problem when attempting to dissolve the compound in aqueous solutions.
Direcciones Futuras
Future research on N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide could focus on its potential use as an anti-cancer agent. In addition, further studies could be conducted to explore its potential use as an inhibitor of other enzymes involved in inflammation and pain. Additionally, research could be conducted to further explore its potential use as a catalyst in organic reactions. Finally, further studies could be conducted to explore the potential use of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide as a reagent in the synthesis of biologically active compounds.
Métodos De Síntesis
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide can be synthesized in several ways. One method involves the condensation of phthalic anhydride with 2-amino-4-(trifluoromethoxy)phenol in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phthalic anhydride in the presence of a base.
Propiedades
IUPAC Name |
2-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCWYYDHHDMHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

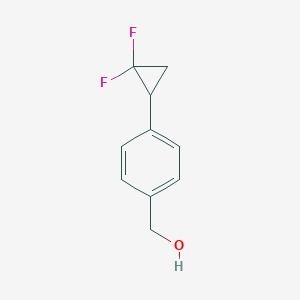
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
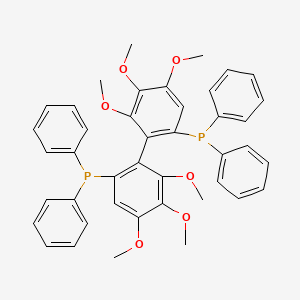

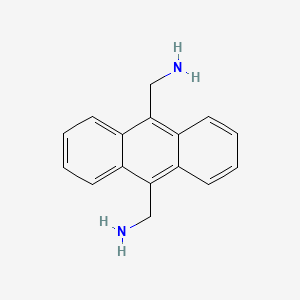
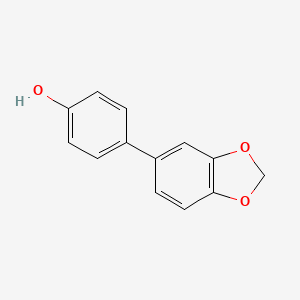
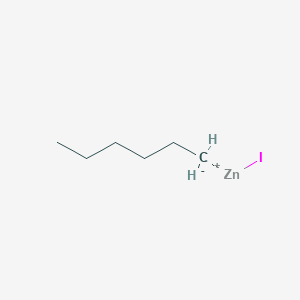
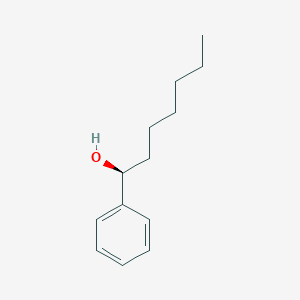
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)